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Compound of Interest

Compound Name: Methanone, di-2-thienyl-

Cat. No.: B043181

For researchers, scientists, and drug development professionals, this technical guide provides
an in-depth overview of the spectroscopic data for Methanone, di-2-thienyl-, a compound of
interest in various chemical and pharmaceutical research fields. This document presents a
summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data, alongside detailed experimental protocols for data acquisition.

Methanone, di-2-thienyl-, with the chemical formula CoHsOS2 and a molecular weight of
194.28 g/mol , is a symmetrical ketone featuring two thiophene rings attached to a central
carbonyl group.[1][2][3] Its unique structure gives rise to a distinct spectroscopic fingerprint,
which is crucial for its identification, characterization, and quality control in research and

development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and
mass spectrometry for Methanone, di-2-thienyl-.

Table 1: *H NMR Spectroscopic Data (400 MHz, CDCls)
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

7.84 dd 2H 39,11 H-5, H-5'
7.70 dd 2H 50,11 H-3, H-3'
7.18 dd 2H 5.0, 3.9 H-4, H-4'

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCIs)

Chemical Shift (6) ppm Assignment
181.9 C=0

143.7 C-2,C-2
1355 C-5, C-5
134.8 C-3,C-3
128.4 C-4,C-4

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)

Wavenumber (cm~?)

Description of Vibration

1635 C=0 stretch (carbonyl)
1413 Thiophene ring stretch
1282 C-H in-plane bend

854 C-H out-of-plane bend

Table 4: Mass Spectrometry (MS) Data (Electron lonization - EI)

© 2025 BenchChem. All rights reserved. 2/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043181?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Relative Intensity (%) Putative Fragment
194 100 [M]* (Molecular lon)
111 85 [CaH3SCOJ*

83 20 [CaHsS]*

Experimental Protocols

The acquisition of the presented spectroscopic data follows standardized experimental
procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of Methanone, di-2-thienyl- is
dissolved in about 0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v)
tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm
NMR tube.

H NMR Spectroscopy: The *H NMR spectrum is recorded on a 400 MHz spectrometer.
Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1
second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to achieve a
good signal-to-noise ratio.

13C NMR Spectroscopy: The 3C NMR spectrum is acquired on the same 100 MHz
spectrometer using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a
relaxation delay of 2 seconds are used. Due to the lower natural abundance of the 13C isotope,
several hundred to a few thousand scans are typically accumulated to obtain a high-quality
spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of finely ground Methanone, di-2-thienyl- (1-2 mg) is
intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an
agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a
hydraulic press.
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Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm~! with a
resolution of 4 cm~1. A background spectrum of the KBr pellet press is recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization: A dilute solution of Methanone, di-2-thienyl- in a volatile
organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.
Electron lonization (EI) is employed, with a standard electron energy of 70 eV.

Data Acquisition: The mass spectrum is acquired using a quadrupole or time-of-flight (TOF)
mass analyzer. The instrument is scanned over a mass-to-charge (m/z) range of 50 to 300 amu
to detect the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like Methanone,
di-2-thienyl- can be visualized as a series of sequential steps, from sample preparation to data
analysis and interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. di(thiophen-2-yl)methanone [stenutz.eu]

2. GSRS [gsrs.ncats.nih.gov]

3. GSRS [precision.fda.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of Methanone, di-2-thienyl-: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043181#spectroscopic-data-nmr-ir-ms-of-
methanone-di-2-thienyl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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